4-(Hydroxymethyl)thiophene-2-carboxylic acid
Overview
Description
4-(Hydroxymethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its hydroxymethyl group at the 4-position and a carboxylic acid group at the 2-position, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)thiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach involves the hydroxymethylation of thiophene-2-carboxylic acid using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)thiophene-2-carboxylic acid.
Reduction: 4-(Hydroxymethyl)thiophene-2-methanol.
Substitution: Depending on the nucleophile, various substituted thiophene derivatives can be formed.
Scientific Research Applications
4-(Hydroxymethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)thiophene-2-carboxylic acid depends on its specific applicationThe hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
4-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
2-Hydroxythiophene-3-carboxylic acid: Has a hydroxyl group at a different position, leading to different chemical properties and reactivity.
Uniqueness
4-(Hydroxymethyl)thiophene-2-carboxylic acid is unique due to the presence of both a hydroxymethyl and a carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
4-(hydroxymethyl)thiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXFQTISGJIJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591399 | |
Record name | 4-(Hydroxymethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-65-6 | |
Record name | 4-(Hydroxymethyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14282-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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